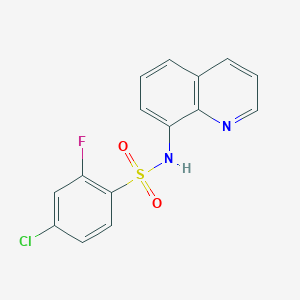
4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline ring system, a sulfonamide group, and halogen substituents. The quinoline ring is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry due to its biological activity. The incorporation of fluorine and chlorine atoms into the benzene ring enhances the compound’s chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. One common method involves the nucleophilic substitution of a fluorine atom on a quinoline derivative, followed by the introduction of a sulfonamide group through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity this compound suitable for pharmaceutical applications.
化学反应分析
Types of Reactions
4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its ability to bind to specific biomolecules.
Medicine: The compound exhibits potential therapeutic properties, including antibacterial, antiviral, and anticancer activities, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, such as liquid crystals and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring system allows it to inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The presence of halogen atoms enhances its binding affinity and selectivity for these targets, contributing to its potency and efficacy.
相似化合物的比较
Similar Compounds
4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide: shares similarities with other quinoline derivatives, such as chloroquine and mefloquine, which are used as antimalarial drugs.
Fluoroquinolones: A class of antibiotics that also contain fluorine and quinoline structures, known for their broad-spectrum antibacterial activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen substituents and sulfonamide group, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential therapeutic applications compared to other similar compounds.
属性
分子式 |
C15H10ClFN2O2S |
|---|---|
分子量 |
336.8 g/mol |
IUPAC 名称 |
4-chloro-2-fluoro-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H10ClFN2O2S/c16-11-6-7-14(12(17)9-11)22(20,21)19-13-5-1-3-10-4-2-8-18-15(10)13/h1-9,19H |
InChI 键 |
DCXGHZPMRLETJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=C(C=C3)Cl)F)N=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B8750350.png)

![1-Amino-3-[methyl(phenyl)amino]propan-2-ol](/img/structure/B8750361.png)


![Methyl 2-(1,4-dioxa-8-azaspiro(4.5]decan-8-ylcarbonyl)aminobenzoate](/img/structure/B8750372.png)

![4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8750391.png)





